cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
CAS No.: 1483270-16-1
Cat. No.: VC2841611
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1483270-16-1 |
---|---|
Molecular Formula | C11H18N2O |
Molecular Weight | 194.27 g/mol |
IUPAC Name | cyclohexyl-(1-methylpyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 |
Standard InChI Key | RHTBYFMSDLULMM-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)C(C2CCCCC2)O |
Canonical SMILES | CN1C=CC(=N1)C(C2CCCCC2)O |
Introduction
Chemical Identity and Structural Characteristics
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative characterized by a specific substitution pattern. The compound contains a five-membered heterocyclic pyrazole ring with two nitrogen atoms, a methyl group attached to one nitrogen position, a hydroxyl-bearing carbon connected to the cyclohexyl group, and a cyclohexyl ring system. This structural arrangement contributes to its particular chemical behavior and reactivity patterns.
Chemical Identifiers
The compound is uniquely identified through various systematic naming conventions and registry numbers, as presented in Table 1.
Table 1: Chemical Identifiers of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
Identifier Type | Value |
---|---|
CAS Registry Number | 1483270-16-1 |
PubChem CID | 65195367 |
MDL Number | MFCD21131713 |
IUPAC Name | Cyclohexyl-(1-methylpyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 |
InChIKey | RHTBYFMSDLULMM-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)C(C2CCCCC2)O |
Molecular Structure
The molecular structure of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol consists of a pyrazole heterocyclic ring with a methyl group at the N-1 position, while the C-3 position of the pyrazole is substituted with a hydroxymethyl group that is further connected to a cyclohexyl ring . This arrangement creates a molecule with specific stereochemical and conformational properties that influence its reactivity and interactions with biological systems.
Physicochemical Properties
The physical and chemical properties of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol determine its behavior in different environments and its potential applications in research and development.
Basic Physical Properties
The fundamental physical properties of this compound are summarized in Table 2, which provides essential information for handling and application considerations.
Table 2: Physical Properties of Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
Property | Value |
---|---|
Molecular Formula | C11H18N2O |
Molecular Weight | 194.27 g/mol |
Physical State | Oil |
Appearance | Colorless to slightly yellow oil |
Storage Temperature | 4°C |
Purity (Commercial) | ≥95% |
Computed Properties
Advanced computational methods have been used to predict various physicochemical properties of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol, which are valuable for understanding its behavior in different chemical environments .
Table 3: Computed Physicochemical Properties
Property | Value | Significance |
---|---|---|
XLogP3-AA | 1.8 | Indicates moderate lipophilicity |
Hydrogen Bond Donor Count | 1 | Potential for hydrogen bond formation as donor |
Hydrogen Bond Acceptor Count | 2 | Potential for hydrogen bond formation as acceptor |
Rotatable Bond Count | 2 | Suggests moderate conformational flexibility |
Exact Mass | 194.141913202 Da | Useful for mass spectrometry identification |
Predicted Collision Cross Section
Mass spectrometry studies often utilize collision cross section (CCS) values to identify and characterize compounds. The predicted CCS values for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol with various adducts provide important analytical reference data .
Table 4: Predicted Collision Cross Section (CCS) Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 195.13355 | 141.6 |
[M+Na]+ | 217.11549 | 152.5 |
[M+NH4]+ | 212.16009 | 149.8 |
[M+K]+ | 233.08943 | 148.0 |
[M-H]- | 193.11899 | 143.6 |
[M+Na-2H]- | 215.10094 | 147.5 |
[M]+ | 194.12572 | 143.5 |
[M]- | 194.12682 | 143.5 |
Classification | Details |
---|---|
Pictogram | GHS07 (Exclamation mark) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
Category | Recommendations |
---|---|
Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
P264: Wash hands thoroughly after handling | |
P280: Wear protective gloves/protective clothing/eye protection/face protection | |
Response | P302+P352: IF ON SKIN: Wash with plenty of water |
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing | |
Storage | Recommended temperature: 4°C |
P403+P233: Store in a well-ventilated place. Keep container tightly closed | |
P405: Store locked up | |
Disposal | P501: Dispose of contents/container in accordance with local/regional/national regulations |
Structural Comparison with Related Compounds
Understanding the structural similarities and differences between cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol and related compounds provides valuable insights into structure-activity relationships and potential functionalization strategies.
Structural Analogs
Several structural analogs of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol are documented in the chemical literature, each with distinctive modifications to the core structure .
Table 7: Structural Comparison with Related Compounds
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol | 1483270-16-1 | C11H18N2O | Reference compound |
(1-cyclohexyl-1H-pyrazol-3-yl)methanol | 64784823 | C10H16N2O | Cyclohexyl at N-1 position instead of methyl |
(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol | 1443279-32-0 | C5H9N3O | Additional amino group at C-5 position, no cyclohexyl group |
(1-Methyl-1H-pyrazol-3-yl)methanol | 84547-62-6 | C5H8N2O | Absence of cyclohexyl group |
(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol | 1493352-05-8 | C14H24N2O | Additional propan-2-yl group on cyclohexyl ring, pyrazole substitution at C-5 |
Structure-Property Relationships
The structural modifications in these related compounds result in different physicochemical properties, which can be strategically utilized in chemical synthesis and drug design . For instance:
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The presence of the cyclohexyl group in cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol increases lipophilicity compared to (1-methyl-1H-pyrazol-3-yl)methanol
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The hydroxyl group provides a site for further functionalization through esterification or etherification
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The pyrazole ring offers opportunities for additional substitutions and modifications
Analytical Characterization
Analytical techniques are essential for confirming the identity, purity, and structural characteristics of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol in research settings.
Chromatographic Methods
Chromatographic techniques are valuable for assessing the purity of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol and for monitoring reactions involving this compound:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
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